2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1256628-15-5
VCID: VC2661194
InChI: InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16)
SMILES: CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

CAS No.: 1256628-15-5

Cat. No.: VC2661194

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - 1256628-15-5

Specification

CAS No. 1256628-15-5
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid
Standard InChI InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16)
Standard InChI Key XZQXSBCITTWAJB-UHFFFAOYSA-N
SMILES CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C
Canonical SMILES CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C

Introduction

Chemical Structure and Properties

Structural Features

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid consists of a partially hydrogenated quinoline ring system where the pyridine portion is reduced to form a tetrahydropyridine ring. The compound features:

  • A bicyclic structure with a benzene ring fused to a nitrogen-containing six-membered ring

  • Three methyl groups positioned at C-2 (geminal dimethyl) and C-4

  • A carboxylic acid functional group at position 8 of the quinoline ring system

This arrangement of functional groups contributes to the compound's chemical reactivity and biological interactions, with the nitrogen atom serving as a potential hydrogen bond acceptor and the carboxylic acid moiety functioning as both a hydrogen bond donor and acceptor.

Physical and Chemical Properties

The key physicochemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid are summarized in Table 1:

PropertyValueSource
CAS Number1256628-15-5
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
SMILES CodeO=C(C1=CC=CC2=C1NC(C)(C)CC2C)O
MDL NumberMFCD19103524
Physical StateSolidInferred
SolubilitySoluble in organic solvents, limited water solubilityInferred

The compound contains both hydrophilic (carboxylic acid) and hydrophobic (methyl groups, aromatic ring) moieties, giving it an amphipathic character that influences its solubility profile and interactions with biological systems.

Spectroscopic Data

The structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been confirmed through various spectroscopic techniques. According to available literature:

  • ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons, methyl groups, and methylene protons of the tetrahydroquinoline ring system

  • ¹³C NMR spectroscopy confirms the carbon framework and functional groups present in the molecule

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are consistent with the proposed structure

Mass spectroscopic analysis has demonstrated that the heterocyclic fragment of this compound exhibits higher stability compared to its dihydroquinoline analogues, which is likely due to the fully saturated nitrogen-containing ring .

Synthesis Methods

Oxidation Reactions

A notable aspect of the synthesis is the selective oxidation of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. This reaction proceeds with opening of the pyrrole-1,2-dione fragment without affecting the multiple bond of the dihydroquinoline cycle or causing polymerization . The selectivity of this oxidation represents an important synthetic advantage, allowing for the preservation of specific structural features while modifying others.

The oxidation process shares similarities with the oxidation of isatin, involving ring opening of the pyrrole-1,2-dione fragment followed by decarboxylation steps. This mechanistic parallel provides valuable insights for further synthetic modifications and optimizations.

Chemical Reactions

Reactivity Patterns

The reactivity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is primarily governed by its functional groups:

  • The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction

  • The secondary amine (NH) in the tetrahydroquinoline ring can participate in N-alkylation, N-acylation, and other substitution reactions

  • The aromatic ring can undergo electrophilic aromatic substitution reactions, though the substitution pattern is influenced by the existing substituents

These reactivity patterns make the compound versatile in chemical transformations, allowing for the generation of various derivatives with potentially enhanced or modified biological activities.

Functional Group Transformations

The carboxylic acid functional group serves as a versatile handle for further derivatization through various reactions including:

  • Esterification to produce corresponding esters

  • Amidation to form amide derivatives

  • Reduction to the corresponding alcohol

  • Decarboxylation under specific conditions

These transformations provide routes to develop a library of analogues with modified physicochemical properties and potentially altered biological activities.

Biological and Pharmacological Properties

Antioxidant Properties

The antioxidant potential of tetrahydroquinoline derivatives, including those structurally similar to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, has been documented:

  • These compounds can reduce oxidative stress parameters in biological systems

  • They potentially scavenge free radicals and reactive oxygen species

  • The structural features contribute to stabilizing oxidative intermediates

The presence of the nitrogen-containing heterocycle and the carboxylic acid group may enhance the compound's ability to interact with biological targets involved in oxidative stress pathways.

Anti-inflammatory Activities

Research on related tetrahydroquinoline derivatives has revealed anti-inflammatory properties that might also be present in 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid:

  • HTHQ reduced the expression of proinflammatory cytokines in experimental models

  • It decreased myeloperoxidase activity, indicating reduced neutrophil infiltration

  • The compound reduced the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key mediator in inflammatory responses

These anti-inflammatory effects, coupled with the antioxidant properties, suggest a multifaceted mechanism of action that could be valuable in treating conditions characterized by both inflammation and oxidative stress.

Applications

Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its analogues serve as important research tools in various scientific fields:

  • As structural probes to study structure-activity relationships in biological systems

  • For investigating the pharmacological properties of tetrahydroquinoline scaffolds

  • As intermediates in the synthesis of more complex molecules with potential biological activities

  • As model compounds for studying the interactions between carboxylic acid-containing heterocycles and biological targets

These research applications contribute to the broader understanding of quinoline chemistry and its relevance to drug discovery and development.

Therapeutic AreaSupporting EvidencePotential Application
NeuroprotectionReduction in oxidative stress markers and improved motor coordination in animal modelsParkinson's disease and other neurodegenerative conditions
Anti-inflammationDecreased expression of proinflammatory cytokines and NF-κBInflammatory disorders
Antioxidant therapyReduction in lipid and protein oxidation productsConditions with oxidative stress component

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have been reported, including:

  • 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Contains an additional ethoxy group at position 6

  • 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Features a fluorine substituent at position 6

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group at position 6 but lacks the carboxylic acid at position 8

  • 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid: A partially unsaturated analogue with a double bond in the heterocyclic ring

These structural variations provide insights into how specific modifications affect the chemical and biological properties of the tetrahydroquinoline scaffold.

Structure-Activity Relationships

Analysis of the various derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reveals important structure-activity relationships:

  • The saturation level of the heterocyclic ring influences stability, with the tetrahydroquinoline fragment being less stable than the dihydroquinoline counterpart, as demonstrated by mass spectroscopy

  • The presence of electron-donating groups (such as hydroxy or alkoxy) at position 6 may enhance antioxidant properties

  • The carboxylic acid function at position 8 contributes to the compound's biological interactions and serves as a point for further derivatization

These structure-activity relationships provide valuable guidance for the rational design of new derivatives with potentially enhanced biological activities.

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